

A Comparative Guide to the Structure-Activity Relationship of Dihydrobenzofuran Derivatives in Oncology

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Compound of Interest

Compound Name: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and synthetic tractability have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, with a specific focus on their anticancer activities. We will explore how subtle modifications to this versatile scaffold can profoundly impact biological outcomes, offering insights for the rational design of next-generation oncology drugs.

The Dihydrobenzofuran Scaffold: A Platform for Anticancer Drug Discovery

The dihydrobenzofuran moiety is a heterocyclic compound composed of a fused benzene and dihydrofuran ring. This core structure is prevalent in a wide range of natural products and synthetic molecules that exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the context of oncology, dihydrobenzofuran derivatives have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction.[3][4]

The versatility of the dihydrobenzofuran scaffold allows for chemical modifications at several key positions, enabling the fine-tuning of its pharmacological profile. Understanding the SAR at these positions is paramount for optimizing potency, selectivity, and drug-like properties.

Key Structural Modifications and Their Impact on Anticancer Activity

The anticancer activity of dihydrobenzofuran derivatives is intricately linked to the nature and position of substituents on both the benzofuran core and its appended moieties. Below, we dissect the SAR at critical positions, supported by experimental data from various studies.

The substituents at the C2 and C3 positions of the dihydrofuran ring play a pivotal role in determining the anticancer potency.

- **Aryl and Heteroaryl Groups at C2:** The presence of an aryl or heteroaryl group at the 2-position is a common feature in many active dihydrobenzofuran derivatives. The nature of this aromatic ring and its substitution pattern can significantly influence activity. For instance, in a series of dihydrobenzofuran lignans, a 3',4'-dihydroxyphenyl moiety at the C2 position was found to be crucial for potent cytotoxic activity.^[4]
- **Functional Groups at C3:** The C3 position often bears a functional group that can interact with biological targets. For example, a methoxycarbonyl group at this position has been shown to be important for the tubulin polymerization inhibitory activity of certain dihydrobenzofuran lignans.^[4] Reduction of this methoxycarbonyl to a primary alcohol led to a decrease or loss of cytotoxic activity.^{[4][5]}

Substituents on the benzene portion of the dihydrobenzofuran scaffold can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

- **Hydroxyl and Methoxy Groups:** The presence of hydroxyl and methoxy groups on the benzene ring can significantly impact activity. In a study of dihydrobenzofuran lignans, a hydroxyl group at the 7-position of the dihydrobenzofuran ring was associated with promising anticancer activity.^[4] Furthermore, SAR studies have indicated that the presence of a 6-methoxy group is essential for high antiproliferative activity in some series of benzofuran derivatives.^[6]

- **Halogenation:** The introduction of halogen atoms, such as fluorine and bromine, can enhance the biological effects of dihydrobenzofuran derivatives.^[1] Fluorine, in particular, is known to improve metabolic stability and bioavailability.^[1] Studies have shown that fluorinated dihydrobenzofuran derivatives can be potent anti-inflammatory and anticancer agents.^[1]^[7]

A promising strategy in drug design is the creation of hybrid molecules that combine the dihydrobenzofuran scaffold with other pharmacologically active moieties. This approach can lead to compounds with enhanced potency and novel mechanisms of action.

- **Piperazine Hybrids:** The incorporation of a piperazine ring has been shown to improve the water solubility and anticancer activity of benzofuran derivatives.^[8]^[9] Derivatives bearing a keto-substituent on the piperazine ring exhibited significant cytotoxic activity against various cancer cell lines.^[9]
- **Chalcone Hybrids:** Benzofuran-chalcone hybrids have demonstrated good to moderate activity against several cancer cell lines, with some compounds showing higher inhibitory activity than the standard drug cisplatin.^[3]
- **Neolignan Hybrids:** Naturally occurring dihydrobenzofuran neolignans have shown considerable activity against a variety of cancer cell lines.^[9] SAR studies of these hybrids revealed that a double bond at C-7'/C-8' adjacent to the aromatic ring is vital for cytotoxicity.^[9]

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of selected dihydrobenzofuran derivatives, highlighting the impact of structural modifications on their potency against various cancer cell lines.

Compound ID	Key Structural Features	Cancer Cell Line(s)	IC50/GI50 (μM)	Reference
55a	Naturally isolated dihydrobenzofuran	NCI-H460 (Lung), CAL-27 (Oral)	53.24, 48.52	[3]
Compound 1	Dihydrobenzofuran with dimethoxyphenyl and ethoxy-oxoprop-en-yl groups	CAL-27 (Oral)	48.52	[10]
Compound 11a	Benzofuran-piperazine hybrid with keto-substituent	A549 (Lung), SGC7901 (Colonic)	0.12, 2.75	[9]
Compound 22f	Oxindole-based benzofuran hybrid	MCF-7 (Breast)	2.27	[3][6]
Compound 2b	Dihydrobenzofuran lignan with 3',4'-dihydroxyphenyl and 7-hydroxyl groups	Average of 60 cell lines	0.3	[4]
Compound 33d	Benzofuran-chalcone derivative	A-375, MCF-7, A-549, HT-29, H-460	4.15, 3.22, 2.74, 7.29, 3.81	[3]
Compound 37e	Piperazine-based benzofuran	A549, HeLa, SGC7901, HCT116, MCF-7	<10	[3]
Compound 17i	Benzofuran derivative as LSD1 inhibitor	H460 (Lung)	2.06	[11]

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of dihydrobenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[3\]](#)

Step-by-Step Methodology:

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (dihydrobenzofuran derivatives) and a positive control (e.g., doxorubicin, cisplatin, or 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.
- **Formazan Solubilization:** The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Tubulin Polymerization Assay

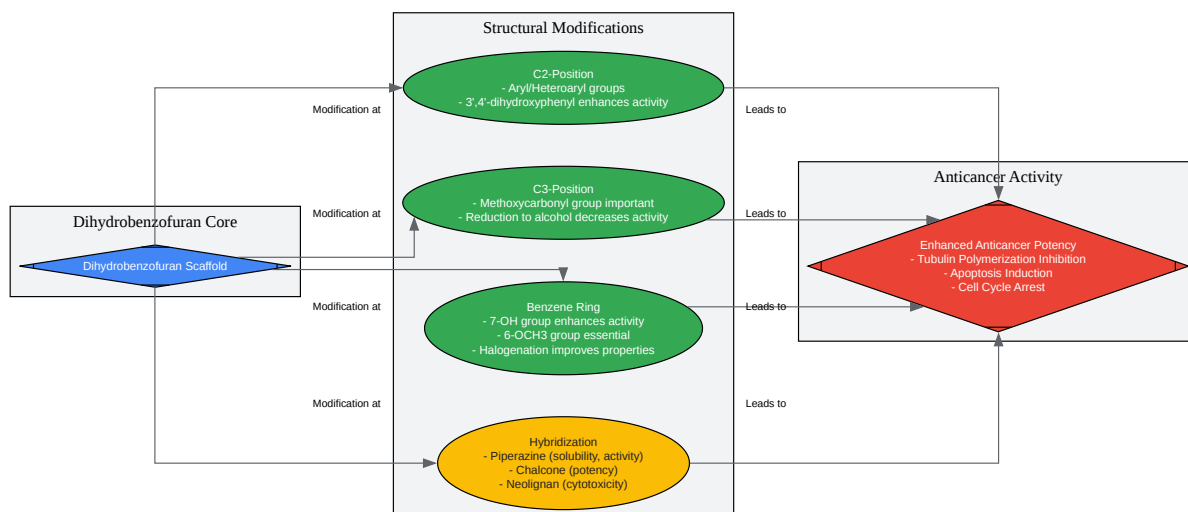
For compounds believed to target the cytoskeleton, a tubulin polymerization assay is crucial to confirm their mechanism of action.[\[4\]](#)

Step-by-Step Methodology:

- **Tubulin Preparation:** Purified tubulin is prepared from a suitable source (e.g., bovine brain).
- **Reaction Mixture:** A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer), GTP, and the test compound or a control (e.g., colchicine) is prepared.
- **Polymerization Induction:** Polymerization is initiated by raising the temperature to 37°C.
- **Turbidity Measurement:** The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer.
- **Inhibition Calculation:** The percentage of inhibition of tubulin polymerization is calculated by comparing the absorbance of the compound-treated samples to that of the control.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for dihydrobenzofuran derivatives as anticancer agents.



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Caption: Key SAR of Dihydrobenzofuran Derivatives.

Conclusion

The dihydrobenzofuran scaffold represents a highly versatile platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in potency and selectivity. In particular, substitutions at the C2 and C3 positions, modifications on the benzene ring, and the creation of hybrid molecules are all viable strategies for optimizing

the anticancer profile of these compounds. The presented experimental data and protocols provide a solid foundation for researchers and drug development professionals to design and evaluate the next generation of dihydrobenzofuran-based oncology drugs.

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